4-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
Description
Properties
Molecular Formula |
C8H7N5O4S |
|---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
4-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N5O4S/c14-13(15)7-1-3-8(4-2-7)18(16,17)11-12-5-9-10-6-12/h1-6,11H |
InChI Key |
GKZOLKOSLJAARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 4-Amino-1,2,4-Triazole
The most widely reported method involves the nucleophilic substitution of 4-amino-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride. This single-step reaction proceeds under mild conditions, leveraging the reactivity of the primary amine on the triazole ring.
Procedure :
-
Reagents : 4-Amino-1,2,4-triazole (1.0 equiv.), 4-nitrobenzenesulfonyl chloride (1.2 equiv.), sodium acetate (1.5 equiv.), and distilled water or dichloromethane (DCM) as solvent.
-
Reaction Setup : The sulfonyl chloride is added dropwise to a stirred suspension of 4-amino-1,2,4-triazole and sodium acetate in solvent at 0–5°C to mitigate exothermic side reactions.
-
Stirring : The mixture is stirred at room temperature for 4–8 hours, with progress monitored via thin-layer chromatography (TLC).
-
Workup : The crude product is filtered, washed with cold solvent, and recrystallized from ethanol or aqueous methanol to yield pale-yellow crystals.
Key Parameters :
Alternative Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the reaction, reducing processing time from hours to minutes. This method is adapted from analogous sulfonamide syntheses.
Procedure :
-
Reagents : Same as above, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Conditions : The reaction mixture is irradiated at 100°C for 10–15 minutes in a sealed microwave vessel.
-
Purification : Identical to the conventional method, with yields comparable to traditional heating (75–82%).
Reaction Optimization and Challenges
Selectivity and Side Reactions
The primary amine in 4-amino-1,2,4-triazole reacts preferentially with sulfonyl chlorides, but competing reactions include:
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Water | 25 | 88 | 99 |
| Dichloromethane | 25 | 78 | 97 |
| Ethanol | 40 | 70 | 95 |
Polar protic solvents (e.g., water) enhance reactivity, while aprotic solvents reduce hydrolysis risks.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
-
Melting Point : 168–170°C (decomposition observed above 170°C).
-
Solubility : Soluble in DMSO, DMF; sparingly soluble in water and ethanol.
Industrial-Scale Considerations
Patents highlight the use of Amberlyst 15 resin as a recyclable acid catalyst for synthesizing 4-amino-1,2,4-triazole precursors, reducing production costs by 40% compared to traditional methods. Multi-kilogram batches achieve 85–91% yields with 99.4% purity, underscoring scalability .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-AMINO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE.
Substitution: Various substituted sulfonamides.
Oxidation: Oxidized derivatives of the triazole ring.
Scientific Research Applications
4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can bind to enzyme active sites, inhibiting their function. The sulfonamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The nitro-substituted compound 107b exhibits lower yield (43%) compared to acetamido- or pyrrolyl-substituted analogs (54–56%), likely due to steric or electronic challenges during sulfonamide formation .
- Melting Points : The acetamido derivative (compound 10) has a high melting point (227–228°C), attributed to hydrogen bonding via the amide group. The nitro analog’s melting point is expected to be similarly high due to polar interactions .
- IR Signatures: The nitro group’s asymmetric stretching (~1536 cm⁻¹) and sulfonamide SO₂ asymmetric stretching (~1334 cm⁻¹) are critical diagnostic peaks .
Crystallographic and Structural Insights
- Molecular Packing : In 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide (), hydrogen bonding and π-π stacking (3.555 Å) stabilize the crystal lattice. The nitro group in the title compound may participate in similar interactions, influencing solubility and stability .
- Bond Lengths : C–N and S–O bond lengths in sulfonamides typically range from 1.40–1.46 Å and 1.43–1.48 Å, respectively, consistent with resonance stabilization observed in related structures .
Biological Activity
4-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a synthetic compound that combines a nitro group, a triazole ring, and a sulfonamide moiety. Its molecular formula is C₉H₈N₄O₄S, with a molecular weight of approximately 269.24 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antifungal and antibacterial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The nitro group can generate reactive intermediates that interact with biological molecules, while the triazole ring has been shown to bind to enzyme active sites, potentially inhibiting their function. This interaction enhances the compound's solubility and bioavailability due to the properties of the sulfonamide group.
Biological Activity Overview
The compound exhibits significant biological activities:
- Antifungal Activity : Effective against various fungal strains by inhibiting ergosterol biosynthesis.
- Antibacterial Activity : Demonstrated efficacy against gram-positive and gram-negative bacteria through enzyme inhibition.
- Cytotoxicity : Shows dose-dependent cytotoxicity against cancer cell lines, with potential applications in oncology.
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Antifungal | Candida spp., Aspergillus spp. | Inhibition of ergosterol synthesis | 10-20 |
| Antibacterial | Staphylococcus aureus, E. coli | Enzyme inhibition | 15-25 |
| Cytotoxicity | Various cancer cell lines | Induction of apoptosis | 5-15 |
Table 2: Structural Analogues and Their Activities
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-amino-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide | Structure | Contains an amino group; altered biological activity |
| 4-nitro-N-(1,2,4-triazol-4-yl)benzamide | Structure | Lacks sulfonamide moiety; different bioactivity profile |
Case Study 1: Antifungal Efficacy
A study investigated the antifungal properties of this compound against Candida albicans. The compound demonstrated significant inhibition of fungal growth with an IC50 value of approximately 15 µM. The mechanism was linked to the disruption of ergosterol biosynthesis in the fungal cell membrane.
Case Study 2: Antibacterial Activity
In another study, the antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value ranging from 15 to 25 µM, indicating effective inhibition of bacterial growth through enzyme inhibition pathways.
Case Study 3: Cytotoxicity in Cancer Research
Research focusing on the cytotoxic effects showed that the compound induced apoptosis in various cancer cell lines. The observed IC50 values were in the range of 5 to 15 µM, suggesting its potential as a lead compound in anticancer drug development.
Q & A
Q. Advanced
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may increase byproducts. Ethanol/water mixtures improve selectivity for triazole sulfonamide formation .
- Temperature control : Low temperatures (0–5°C) suppress hydrolysis of sulfonyl chloride, while reflux (80°C) accelerates coupling but requires rigorous pH control (pH 7–8) to avoid decomposition .
- Data-driven optimization : Design of Experiments (DoE) models (e.g., factorial design) can identify optimal solvent/temperature combinations for >80% yield .
How can contradictions in crystallographic and spectroscopic data be resolved?
Advanced
Discrepancies between X-ray crystallography (solid-state) and NMR (solution-state) data often arise from conformational flexibility or solvent interactions. Strategies include:
- Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized gas-phase structures (e.g., Gaussian 16, B3LYP/6-31G*) .
- Dynamic NMR studies : Variable-temperature ¹H NMR (e.g., 25–80°C) detects rotational barriers in the sulfonamide group that may explain spectral broadening .
- Cross-validation with IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹) should align with crystallographic SO2 geometry .
What computational methods predict the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase). Key parameters include grid box size (20 ų) centered on the catalytic zinc ion and Lamarckian genetic algorithms .
- MD simulations : GROMACS or AMBER assess binding stability (50 ns trajectories, RMSD <2 Å) and hydrogen-bonding patterns (e.g., triazole NH with Glu106) .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity (e.g., IC50 values) .
How does the nitro group influence electronic properties and reactivity?
Advanced
The nitro group acts as a strong electron-withdrawing moiety:
- Electronic effects : Hammett σp constants (σp = +1.27) predict enhanced electrophilicity at the sulfonamide sulfur, facilitating nucleophilic substitutions .
- Redox activity : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in DMF) reveals a reduction peak at -0.8 V vs. Ag/AgCl, indicating potential for redox-driven biological activity .
- Impact on stability : Nitro groups may increase photodegradation; accelerated aging studies (UV light, 254 nm) quantify decomposition pathways .
What strategies mitigate byproduct formation during large-scale synthesis?
Q. Advanced
- In-line monitoring : ReactIR tracks sulfonyl chloride consumption in real time to optimize reaction quenching .
- Workup optimization : Liquid-liquid extraction (ethyl acetate/brine) removes unreacted triazole, while trituration with cold methanol isolates the product .
- Byproduct analysis : LC-MS identifies dimers (e.g., disulfonamides) formed via over-reaction; adjusting stoichiometry (1:1.05 molar ratio) minimizes these .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
